6-Bromo-3-chloro-2-iodoanisole
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Overview
Description
6-Bromo-3-chloro-2-iodoanisole is an organohalide compound characterized by the presence of bromine, chlorine, and iodine atoms attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-iodoanisole typically involves multi-step organic reactions. One common method is the halogenation of anisole derivatives. The process may include:
Bromination: Anisole can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated anisole can then be chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Iodination: Finally, the chlorinated anisole can be iodinated using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anisole derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-iodoanisole depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-6-iodoanisole
- 3-Bromo-4-iodoanisole
- 2-Chloro-4-iodoanisole
Uniqueness
6-Bromo-3-chloro-2-iodoanisole is unique due to the specific arrangement of halogen atoms on the anisole ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5BrClIO |
---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
1-bromo-4-chloro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 |
InChI Key |
ANZYQFRZBIOHGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1I)Cl)Br |
Origin of Product |
United States |
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